molecular formula C11H7BrClNO2 B6271365 methyl 6-bromo-1-chloroisoquinoline-4-carboxylate CAS No. 2751621-10-8

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

カタログ番号 B6271365
CAS番号: 2751621-10-8
分子量: 300.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate (MBCC) is a small-molecule drug candidate that is currently being studied as an agent for the treatment of certain types of cancer. MBCC is a member of the isoquinoline family of compounds, which are known for their anti-cancer properties. MBCC has been shown to be a potent inhibitor of several cancer-related pathways and is currently being tested in clinical trials for its efficacy in the treatment of certain types of cancer.

科学的研究の応用

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been studied extensively in scientific research as an anti-cancer agent. It has been shown to be a potent inhibitor of several cancer-related pathways, including the PI3K/AKT/mTOR pathway, the Ras/Raf/MEK/ERK pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has also been studied for its potential to induce apoptosis in cancer cells.

作用機序

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to inhibit several cancer-related pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth, survival, and proliferation. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate also inhibits the Ras/Raf/MEK/ERK pathway, which is involved in cell differentiation, migration, and invasion. In addition, methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation, as well as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has also been shown to induce apoptosis in cancer cells. In addition, methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic effects.

実験室実験の利点と制限

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has several advantages when used in laboratory experiments. It is a potent inhibitor of several cancer-related pathways and is able to induce apoptosis in cancer cells. In addition, it is easy to synthesize and is not toxic to cells. However, there are some limitations to using methyl 6-bromo-1-chloroisoquinoline-4-carboxylate in laboratory experiments. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it is not stable in light and needs to be stored in the dark.

将来の方向性

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has shown promise as an anti-cancer agent and there are several potential future directions for its use. These include further research into its mechanism of action and its potential for use in combination therapies. In addition, further research into its anti-inflammatory, anti-angiogenic, and anti-metastatic effects could lead to the development of new treatments for cancer. Finally, research into its potential for use in targeted drug delivery systems could lead to more effective treatments for cancer.

合成法

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be synthesized using several methods. The most common method is the condensation of 1-chloro-4-methoxy-2-methyl-6-bromoisoquinoline with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Heck reaction.

特性

{ "Design of the Synthesis Pathway": "The synthesis of methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be achieved through a multi-step process involving the bromination and chlorination of isoquinoline, followed by esterification of the resulting carboxylic acid with methanol.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Thionyl chloride", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is treated with bromine in the presence of sulfuric acid to yield 6-bromoisoquinoline.", "Step 2: Chlorination of 6-bromoisoquinoline", "6-bromoisoquinoline is treated with chlorine in the presence of sodium hydroxide to yield methyl 6-bromo-1-chloroisoquinoline-4-carboxylate.", "Step 3: Esterification of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate", "Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is esterified with methanol in the presence of thionyl chloride and dimethylformamide, with triethylamine as a catalyst, to yield the final product." ] }

CAS番号

2751621-10-8

製品名

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

分子式

C11H7BrClNO2

分子量

300.5

純度

90

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。